Clostebol acetate

Descripción general

Descripción

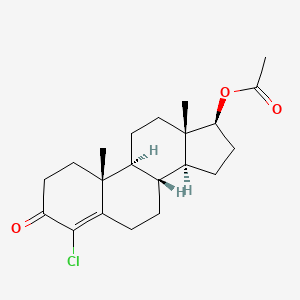

Clostebol acetate, also known as 4-chlorotestosterone 17β-acetate, is a synthetic anabolic-androgenic steroid derived from testosterone. It is primarily used in medical applications for its anabolic properties, which promote tissue growth and repair. This compound is marketed under various trade names, including Macrobin, Steranabol, Alfa-Trofodermin, and Megagrisevit . It is commonly used in dermatological and ophthalmological preparations for treating minor skin wounds and infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Clostebol acetate is synthesized by chlorinating testosterone at the 4-position to produce 4-chlorotestosterone. This intermediate is then esterified with acetic acid to form this compound. The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by esterification using acetic anhydride or acetyl chloride under acidic conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards. The compound is then formulated into various dosage forms, including creams, ointments, and injectable solutions .

Análisis De Reacciones Químicas

Types of Reactions: Clostebol acetate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form 4-chloroandrost-4-en-3,17-dione.

Reduction: Reduction of this compound can yield 4-chloroandrost-4-en-17β-ol-3-one.

Substitution: The chlorine atom at the 4-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed:

Oxidation: 4-chloroandrost-4-en-3,17-dione.

Reduction: 4-chloroandrost-4-en-17β-ol-3-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medical Applications

1. Dermatological Uses

Clostebol acetate is commonly used in dermatology for its ability to promote healing and tissue regeneration. It is included in topical formulations aimed at treating:

- Wounds and Ulcers : this compound aids in the healing of various skin injuries, including abrasions, ulcers, and burns. It is often combined with other agents like neomycin in products such as Trofodermin®, which contains 5% this compound .

- Radiodermatitis : This condition arises from radiation therapy, leading to skin irritation. This compound helps alleviate symptoms by enhancing skin recovery .

2. Ophthalmological Uses

In ophthalmology, this compound has been utilized in treatments involving ocular conditions, although specific formulations are less commonly discussed compared to dermatological applications .

Veterinary Applications

This compound has been employed in veterinary medicine to enhance growth rates in livestock. Its anabolic properties facilitate improved muscle mass and overall growth in cattle, making it a subject of concern regarding animal welfare and food safety regulations .

Sports and Doping Concerns

This compound is classified as a prohibited substance by the World Anti-Doping Agency (WADA) due to its performance-enhancing effects. The following points outline significant findings related to its use in sports:

- Accidental Doping : Studies have indicated that athletes may test positive for clostebol metabolites due to accidental exposure from topical creams or contaminated meat. For instance, a case study highlighted an athlete who tested positive after using Trofodermin® on an injury .

- Transference Between Individuals : There are documented instances where clostebol was transferred between individuals through casual contact or sexual intercourse, leading to positive doping tests . This raises questions about the thresholds for detection and the need for clear guidelines regarding accidental exposure.

Detection Methods

The detection of clostebol metabolites in urine has evolved with advancements in analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method has been refined to improve sensitivity for detecting clostebol metabolites at lower concentrations .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS techniques have been employed to identify phase II metabolites of clostebol, enhancing the ability to determine the source of contamination or use .

Case Studies

Mecanismo De Acción

Clostebol acetate exerts its effects by binding to androgen receptors in the body. Once bound, the hormone-receptor complex enters the cell nucleus and binds to specific DNA sequences, activating the transcription of genes involved in protein synthesis. This leads to increased muscle growth and repair. The chlorination at the 4-position prevents conversion to dihydrotestosterone and estrogen, reducing the risk of androgenic and estrogenic side effects .

Comparación Con Compuestos Similares

Testosterone: The natural hormone from which clostebol acetate is derived.

Turinabol (Chlorodehydromethyltestosterone): A synthetic anabolic steroid combining the chemical structures of clostebol and metandienone.

Methenolone Acetate (Primobolan): Another anabolic steroid with similar anabolic properties but different chemical structure

Uniqueness of this compound: this compound is unique due to its chlorination at the 4-position, which prevents conversion to dihydrotestosterone and estrogen. This makes it a milder anabolic steroid with fewer androgenic and estrogenic side effects compared to other steroids like testosterone and turinabol .

Actividad Biológica

Clostebol acetate, a synthetic anabolic steroid derived from testosterone, has garnered significant attention in both clinical and sports contexts due to its biological activity and potential for misuse. This article explores the biological activity of this compound, focusing on its metabolism, routes of administration, detection in biological fluids, and implications for doping control.

Chemical Structure and Properties

This compound is characterized by its lipophilic nature, which allows it to penetrate biological membranes effectively. Its chemical structure includes a chlorine atom at the C4 position, which alters its metabolic pathways compared to other anabolic steroids. This modification affects its binding affinity to androgen receptors and its anabolic versus androgenic activity profile.

Metabolism and Excretion

The metabolism of this compound primarily occurs in the liver, leading to the formation of several metabolites. The main metabolite detected in urine is 4-chloro-androst-4-en-3α-ol-17-one (M1). Studies have shown that after transdermal application, M1 can be detected in urine for extended periods:

| Metabolite | Detection Window | Concentration |

|---|---|---|

| M1 | Up to 25 days | 30-40 μg/L at peak |

| Other Metabolites (M2-M4) | Varies | Generally lower concentrations |

The detection of these metabolites is crucial for anti-doping measures, as they can indicate recent use of this compound even after a single exposure .

Routes of Administration

This compound can be administered through various routes, including:

- Topical Application : Commonly used in formulations like Trofodermin®, this route allows for localized effects and systemic absorption. The drug diffuses through the skin layers and enters systemic circulation, which can lead to detectable levels in urine .

- Intravaginal Application : A study demonstrated that intravaginal application followed by sexual intercourse resulted in detectable levels of clostebol metabolites in male partners .

Case Studies and Incidents

Several case studies highlight the complexities surrounding this compound's use in sports:

- Accidental Doping : A male athlete tested positive for clostebol metabolites after sexual intercourse with a partner who had used a topical formulation. Urine samples showed trace amounts of M1 (0.9–3.5 μg/L), raising questions about incidental exposure versus intentional use .

- Contamination Cases : Reports have documented instances where athletes claimed contamination from handling animals treated with clostebol-containing products. For example, an athlete was found to have clostebol metabolites due to contact with a dog treated with Trofodermin® .

- Doping Control Challenges : The detection of clostebol metabolites poses challenges for anti-doping authorities. The potential for cross-contamination during intimate contact or through shared environments complicates the interpretation of positive test results .

Research Findings

Recent studies have focused on understanding the metabolic profiles of this compound:

- A study using liquid chromatography-tandem mass spectrometry identified fourteen metabolites of clostebol, including nine previously unreported ones. This research enhances the understanding of how long these metabolites remain detectable and their implications for doping control .

- Another study highlighted that glucuronide conjugates are primarily excreted metabolites, which can persist longer than others, providing valuable biomarkers for detecting misuse .

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29ClO3/c1-12(23)25-18-7-6-14-13-4-5-16-19(22)17(24)9-11-20(16,2)15(13)8-10-21(14,18)3/h13-15,18H,4-11H2,1-3H3/t13-,14-,15-,18-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGMEFJSKQEBTO-KUJXMBTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234702 | |

| Record name | Clostebol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855-19-6 | |

| Record name | (17β)-17-(Acetyloxy)-4-chloroandrost-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clostebol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clostebol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clostebol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clostebol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clostebol acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOSTEBOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780ZZX4P14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.